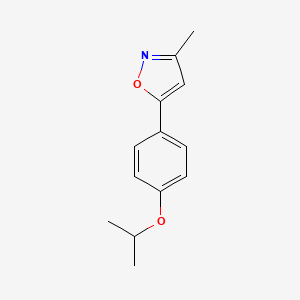

5-(4-Isopropoxyphenyl)-3-methylisoxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Isopropoxyphenyl)-3-methylisoxazole is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a methylisoxazole moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropoxyphenyl)-3-methylisoxazole typically involves the following steps:

Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions.

Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom.

Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.

Deprotection: Finally, the protecting group is removed to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity. The use of cost-effective raw materials and solvents, along with efficient separation techniques, makes the industrial process economically viable .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The isoxazole ring undergoes selective electrophilic substitution at position 4 due to the electron-donating methyl group at position 3 and the resonance effects of the adjacent oxygen atom. The para-isopropoxyphenyl group further modulates reactivity by steric and electronic contributions.

Nucleophilic Aromatic Substitution

The electron-withdrawing nature of the isoxazole ring activates the para-isopropoxyphenyl group for nucleophilic substitution under specific conditions.

Ring-Opening and Functionalization

The isoxazole ring can undergo controlled cleavage to generate intermediates for downstream applications.

Cross-Coupling Reactions

Palladium-mediated coupling reactions enable the introduction of aryl or alkyl groups.

Oxidation and Reduction

The methyl group at position 3 and aromatic substituents undergo redox transformations.

Key Research Insights

-

Steric Effects : The isopropoxy group hinders electrophilic substitution at the para position of the phenyl ring, directing reactivity to the isoxazole core .

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance cross-coupling yields by stabilizing palladium intermediates .

-

Thermal Stability : The compound decomposes above 250°C, limiting high-temperature applications .

Wissenschaftliche Forschungsanwendungen

5-(4-Isopropoxyphenyl)-3-methylisoxazole has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Wirkmechanismus

The mechanism of action of 5-(4-Isopropoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Isotonitazene: A synthetic opioid with a similar structural framework but different pharmacological properties

Brorphine: Another synthetic opioid with structural similarities but distinct biological activities.

Uniqueness: 5-(4-Isopropoxyphenyl)-3-methylisoxazole stands out due to its unique combination of an isopropoxy group and a methylisoxazole moiety.

Biologische Aktivität

5-(4-Isopropoxyphenyl)-3-methylisoxazole is a compound within the isoxazole family, known for its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The compound features an isoxazole ring substituted with an isopropoxyphenyl group at the 5-position and a methyl group at the 3-position. The synthesis typically involves reactions that modify the isoxazole core to enhance its biological properties. For instance, structural modifications at the 4-position of the isoxazole moiety have been shown to significantly influence its pharmacological activities .

Anticancer Properties

Research indicates that derivatives of this compound exhibit notable anticancer properties. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structures have shown IC50 values as low as 0.40 μM against human rhinovirus serotypes, suggesting potent antiviral activity that may extend to cancer cell lines .

Immunomodulatory Effects

The immunosuppressive properties of isoxazole derivatives are particularly noteworthy. Studies have shown that these compounds can inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNF-α) production in human whole blood cell cultures. This suggests a mechanism by which they may modulate immune responses . Additionally, certain derivatives have been reported to suppress phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMCs), indicating their potential as immunomodulators .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives are supported by their ability to reduce pro-inflammatory cytokine production. In particular, compounds like MM3 have been noted for their strong anti-inflammatory properties in both in vitro and in vivo models, demonstrating their therapeutic potential in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

- Study on MM3 : This compound was selected for further investigation due to its lack of toxicity and strong antiproliferative activity against cancer cells. It inhibited LPS-induced TNF-α production and showed pro-apoptotic effects in Jurkat cells by increasing caspase and NF-κB1 expression .

- Structure-Activity Relationship (SAR) Analysis : A SAR study demonstrated that modifications at specific positions on the isoxazole ring significantly affect biological activity. For instance, introducing different substituents at the 4-position enhanced immunosuppressive effects compared to unmodified compounds .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Eigenschaften

Molekularformel |

C13H15NO2 |

|---|---|

Molekulargewicht |

217.26 g/mol |

IUPAC-Name |

3-methyl-5-(4-propan-2-yloxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C13H15NO2/c1-9(2)15-12-6-4-11(5-7-12)13-8-10(3)14-16-13/h4-9H,1-3H3 |

InChI-Schlüssel |

PYXCDMHRHGLVBA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NOC(=C1)C2=CC=C(C=C2)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.